molecular formula C7H12N4O B2873244 (1S,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol CAS No. 2230789-89-4

(1S,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol

Cat. No. B2873244
CAS RN: 2230789-89-4
M. Wt: 168.2
InChI Key: YYTZHNIVNYQCIR-SYDPRGILSA-N
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Description

(1S,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis Techniques and Applications

Peptidotriazoles on Solid Phase : A groundbreaking study by Tornøe, Christensen, and Meldal (2002) introduced a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, creating diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This technique is fully compatible with solid-phase peptide synthesis, opening new doors for the efficient and mild production of peptide-based compounds with potential biological activity (Tornøe et al., 2002).

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds : Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for producing 5-amino-1,2,3-triazole-4-carboxylates, vital for preparing peptidomimetics or biologically active compounds. This method provides a strategic approach to overcome the limitations posed by the Dimroth rearrangement, facilitating the synthesis of triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

properties

IUPAC Name

3-(5-amino-1-methyl-1,2,4-triazol-3-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-11-7(8)9-6(10-11)4-2-5(12)3-4/h4-5,12H,2-3H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTZHNIVNYQCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CC(C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol

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